4-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene
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Overview
Description
4-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene is an organic compound characterized by its complex structure, which includes multiple ether linkages and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then further reacted with ethylene oxide to produce 2-[2-(4-methoxyphenoxy)ethoxy]ethanol. Finally, this compound undergoes a Friedel-Crafts alkylation with 1,2-dimethylbenzene to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ether linkages can be reduced under specific conditions to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Formation of 4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzaldehyde or 4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzoic acid.
Reduction: Formation of 4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzyl alcohol.
Substitution: Formation of 4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-1,2-dimethyl-5-nitrobenzene or 4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-1,2-dimethyl-5-bromobenzene.
Scientific Research Applications
4-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of advanced materials, including liquid crystalline polymers and other specialty polymers.
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenoxy group can influence its binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene
- 4-[2-[2-(4-Methoxyphenoxy)ethoxy]ethyl]morpholine
- 4-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]phenylmethanone
Uniqueness
4-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene is unique due to its specific structural features, including the multiple ether linkages and the methoxyphenoxy group. These features confer distinct chemical properties, such as solubility and reactivity, making it suitable for specialized applications in organic synthesis and materials science.
Properties
IUPAC Name |
4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-1,2-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-15-4-5-19(14-16(15)2)23-13-11-21-10-12-22-18-8-6-17(20-3)7-9-18/h4-9,14H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBULCNNNLWDEHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCCOC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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